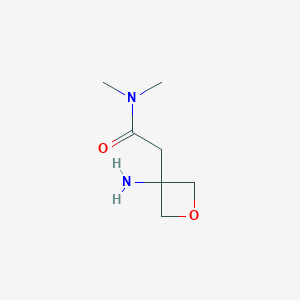![molecular formula C7H4ClNO2 B1489350 3-Chlorofuro[3,4-b]pyridin-5(7H)-one CAS No. 868636-46-8](/img/structure/B1489350.png)
3-Chlorofuro[3,4-b]pyridin-5(7H)-one
Descripción general
Descripción
3-Chlorofuro[3,4-b]pyridin-5(7H)-one is a chemical compound known for its significant structural features and wide range of applications in scientific research. This compound combines both furan and pyridine rings, making it a hybrid structure that exhibits unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorofuro[3,4-b]pyridin-5(7H)-one typically begins with the chlorination of pyridin-5-one, followed by cyclization with appropriate furan derivatives. A common synthetic route involves the use of catalysts like palladium, under conditions such as reflux in an appropriate solvent, to facilitate the chlorination and cyclization reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorofuro[3,4-b]pyridin-5(7H)-one can undergo a variety of chemical reactions including, but not limited to, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide, typically under acidic conditions.
Reduction: Generally requires reducing agents such as lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions using reagents like sodium hydroxide or various halides under conditions such as heating or reflux.
Major Products Formed: The products formed from these reactions depend largely on the specific reagents and conditions used. For instance, oxidation may lead to the formation of various furan derivatives, while substitution reactions can yield a variety of substituted pyridinones.
Aplicaciones Científicas De Investigación
3-Chlorofuro[3,4-b]pyridin-5(7H)-one has a broad spectrum of applications across various fields of science:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the development of biologically active compounds for research purposes.
Medicine: Potentially applicable in the synthesis of pharmaceutical compounds due to its structural versatility.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways within biological systems. For instance, it may interact with enzymes or receptors, influencing biochemical pathways and cellular responses. The exact mechanisms can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, 3-Chlorofuro[3,4-b]pyridin-5(7H)-one stands out due to its unique combination of furan and pyridine rings, which imparts distinct chemical and biological properties. Similar compounds include:
3-Chloropyridin-5(7H)-one: Lacks the furan ring, resulting in different reactivity.
Furo[3,4-b]pyridin-5(7H)-one: Does not have the chlorination, altering its chemical behavior.
2-Chlorofuro[3,4-b]pyridine: The position of the chlorine atom changes the compound’s chemical properties.
This detailed exploration unveils the diverse aspects and fascinating potential of this compound in scientific research and industry.
Propiedades
IUPAC Name |
3-chloro-7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHKHXWXXMJOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)
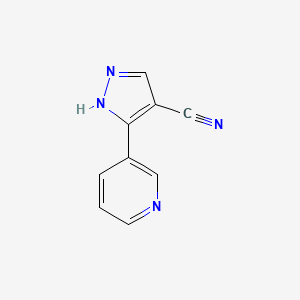

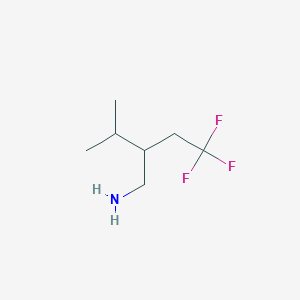
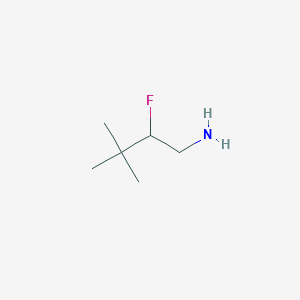
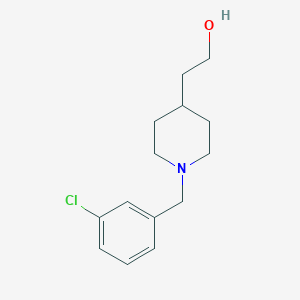

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
amine](/img/structure/B1489279.png)

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489285.png)
amine](/img/structure/B1489286.png)
